![molecular formula C11H14N4O2 B2879818 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione CAS No. 286430-66-8](/img/structure/B2879818.png)
4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione
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Overview
Description
“4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione” is a chemical compound with the molecular formula C11H14N4O2 . It has an average mass of 234.255 Da and a monoisotopic mass of 234.111679 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 60.9±0.5 cm3, and a polar surface area of 94 Å2 . It also has a molar volume of 160.9±7.0 cm3 and a polarizability of 24.1±0.5 10-24 cm3 . The compound is predicted to have a water solubility of 3.768e+005 mg/L at 25 deg C .Scientific Research Applications
Potential Ligands for the GABA Receptor Complex
Compounds structurally similar to 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione have been explored for their potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. The synthesis of a new series of imidazo-[1,5-a]pyrido[2,3-e]pyrazines from 2-chloro-3-nitropyridine, involving steps that might be relevant to the research and manipulation of 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione, highlights the compound's potential application in neurological research and its interaction with the GABA receptor complex (Weber, Bartsch, & Erker, 2002).
Water Oxidation Catalysis
Research on Ru complexes for water oxidation demonstrated the synthesis and application of complexes involving pyridazine derivatives. These complexes exhibit properties consistent with the electron donor/acceptor ability, relevant for catalytic water oxidation. Such research provides insights into the potential use of 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione derivatives in catalysis and renewable energy applications (Zong & Thummel, 2005).
Synthetic Routes and Anticancer Agents
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione, has been explored for their potential as anticancer agents. This research highlights synthetic routes developed for congeners by cyclization of substituted amino-pyridines, showing the relevance of pyridazine derivatives in developing new therapeutic agents (Temple, Rose, Comber, & Rener, 1987).
Amnesia-Reversal Activity
A series of cyclic imides, including dihydropyridazines, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. This research underscores the therapeutic potential of pyridazine derivatives in memory impairment conditions (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).
Mechanism of Action
Target of Action
The primary targets of 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione are currently unknown. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities
Mode of Action
It is known that pyrido[2,3-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to influence a variety of pathways due to their broad biological activity .
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
properties
IUPAC Name |
4-amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)6-4-5-7(10(17)13-6)8(12)14-15-9(5)16/h4H,1-3H3,(H2,12,14)(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCKTXNQTKLZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=NNC2=O)N)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione |
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